molecular formula C13H8ClFO3 B1342344 4-Chloro-2-(4-fluorophenoxy)benzoic acid CAS No. 60086-43-3

4-Chloro-2-(4-fluorophenoxy)benzoic acid

Cat. No. B1342344
CAS RN: 60086-43-3
M. Wt: 266.65 g/mol
InChI Key: YZDVBIUEBCTERM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluorobenzoic acid, which is the closest match found, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H4ClFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H, (H,10,11) .

Scientific Research Applications

1. Anaerobic Transformation and Environmental Biodegradation

The transformation of phenolic compounds to benzoates through anaerobic processes is a critical aspect of environmental biodegradation. Studies utilizing fluorinated analogues, such as 4-chloro-2-(4-fluorophenoxy)benzoic acid, have elucidated mechanisms of transformation, indicating that the carboxyl group introduction occurs para to the phenolic hydroxyl group, suggesting a specific orientation for degradation pathways. This is essential for understanding the environmental fate of phenolic pollutants and their anaerobic degradation in natural ecosystems (Genthner, Townsend, & Chapman, 1989).

2. Analytical Chemistry and Fluorescence Probes

Fluorinated compounds are often employed in the development of fluorescence probes due to their specific reactive properties. The creation of novel fluorescence probes that can distinguish specific reactive oxygen species is one area of application. For example, compounds synthesized for this purpose have been used to detect highly reactive species like hydroxyl radicals and reactive intermediates of peroxidase, crucial for understanding oxidative stress and other biological processes (Setsukinai et al., 2003).

3. Material Sciences and Polymer Chemistry

In the realm of material sciences, specifically in the synthesis of high-performance polymers, fluorinated benzoic acids have found significant utility. These polymers, known for their solubility and thermal properties, are used in engineering plastics and membrane materials. The specific characteristics of these polymers, including their solubility in common aprotic solvents and distinguished thermal properties, make them suitable for applications in optical waveguides and other advanced materials (Xiao et al., 2003).

Safety And Hazards

Safety data sheets suggest that compounds similar to 4-Chloro-2-(4-fluorophenoxy)benzoic acid can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

4-chloro-2-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDVBIUEBCTERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605960
Record name 4-Chloro-2-(4-fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-fluorophenoxy)benzoic acid

CAS RN

60086-43-3
Record name 4-Chloro-2-(4-fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedures outlined in Example 21, 10.7 g. (0.038 mol) of 2-iodo-4-chlorobenzoic acid, 4.3 g. (0.038 mol) of 4-fluorophenol 5.25 g. (0.038 mol) of potassium carbonate and 1.14 g. of cuprous chloride in 180 ml. of pyridine are heated under reflux overnight to give upon workup 4-chloro-2-(4-fluorophenoxy)-benzoic acid, 154°-173° C. Heating the acid (5.0 g., 0.019 mol) for one hour with 75 g. of sulfuric acid yields the corresponding 2-fluoro-6-chloro-9-xanthone, m.p. 210° C.
Quantity
0.038 mol
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
0.038 mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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